THJ2201

CB1 Receptor Binding CB2 Receptor Binding Synthetic Cannabinoid Potency

Source THJ2201 as a certified reference standard for forensic toxicology and cannabinoid receptor research. This naphthoylindazole compound is the 5-fluoro analog of THJ-018 and the indazole counterpart to AM-2201, offering a distinct metabolic profile critical for differentiating intake from its isomer FUBIMINA via unique oxidative defluorination and naphthyl hydroxylation markers. Essential for validating LC-MS/MS methods and studying CB1-mediated neurotoxicity.

Molecular Formula C23H21FN2O
Molecular Weight 360.4 g/mol
CAS No. 1801552-01-1
Cat. No. B611351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHJ2201
CAS1801552-01-1
SynonymsTHJ-2201; THJ 2201; THJ2201;  AM-2201 Indazole
Molecular FormulaC23H21FN2O
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCF
InChIInChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-12-20(21)22(25-26)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2
InChIKeyDULWRYKFTVFPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





THJ2201 (CAS 1801552-01-1): Analytical Reference Standard and Research-Grade Synthetic Cannabinoid


THJ2201 is a synthetic cannabinoid (SC) belonging to the naphthoylindazole class, structurally defined as [1-(5-fluoropentyl)-1H-indazol-3-yl](naphthalen-1-yl)methanone [1]. It is the 5-fluoro analog of THJ-018 and the indazole analog of AM-2201, often referred to as the AM-2201 indazole analog or 5-fluoro THJ-018 [1]. As a potent, full agonist at both the central cannabinoid type 1 (CB1) and peripheral cannabinoid type 2 (CB2) receptors, THJ2201 demonstrates high binding affinity and functional activity [2]. It is an analytical reference standard categorized as a synthetic cannabinoid and is regulated as a Schedule I compound in the United States [3].

Why THJ2201 Cannot Be Interchanged with JWH-018 or AM-2201 Analogs in Research and Forensic Applications


Generic substitution fails because the 1H-indazole core of THJ2201, in place of the 1H-indole core found in first-generation cannabinoids like JWH-018 and AM-2201, alters its interaction with cannabinoid receptors and its subsequent metabolism [1]. While THJ2201 is a potent, full agonist at CB1 and CB2 receptors with Ki values of 1.0 nM and 2.6 nM, respectively [2], it generates a distinct metabolic fingerprint compared to its analogs [1]. Incubation studies reveal that THJ2201 produces a unique suite of metabolites, with oxidative defluorination and monohydroxylation at the naphthyl moiety being its major metabolic pathways [3]. Furthermore, specific cytochrome P450 isoenzymes, notably CYP2B6, CYP2C19, CYP3A4, and CYP3A5, are primarily responsible for its in vitro metabolism, which may differ from the metabolic profiles of other SCs [3]. Consequently, substituting THJ2201 for another SC in an analytical or pharmacological study without proper validation will lead to incorrect identification of drug intake and misinterpretation of physiological effects.

Quantitative Differentiation of THJ2201: Evidence-Based Selection Guide


Receptor Binding Affinity: Potent CB1 and CB2 Agonist with Ki in Low Nanomolar Range

THJ2201 exhibits high-affinity binding to both CB1 and CB2 receptors as a full agonist. Its potency at the CB1 receptor is comparable to that of the highly potent reference agonist CP 55,940, as indicated by functional assays in HEK293T cells [1]. While a direct head-to-head Ki comparison for all compounds is not available from a single source, THJ2201's reported Ki values place it among the more potent synthetic cannabinoids, in contrast to the weaker partial agonist Δ9-THC [2]. The affinity data for the CB2 receptor is directly reported as an IC50 of 13 nM for agonist activity [3].

CB1 Receptor Binding CB2 Receptor Binding Synthetic Cannabinoid Potency

Functional Cellular Impact: Mitochondrial Dysfunction and ATP Depletion in Neurodifferentiating Cells

Exposure to THJ2201 at biologically relevant concentrations (1 pM-1 µM) induces significant mitochondrial dysfunction in a CB1 receptor-dependent manner. Specifically, it causes a quantifiable reduction in intracellular ATP levels and compromises mitochondrial membrane potential, as indicated by decreased TMRE retention [1]. This effect is distinct from its observed enhancement of neurite outgrowth, suggesting a decoupling of morphological differentiation from cellular health [2].

Mitochondrial Toxicity Neurodifferentiation Cellular Bioenergetics

Distinct Metabolic Signature: Oxidative Defluorination and Naphthyl Hydroxylation Predominate

THJ2201 undergoes extensive Phase I metabolism, producing a unique profile of metabolites that distinguishes it from its non-fluorinated analog THJ-018 and other synthetic cannabinoids. The major metabolic pathways for THJ2201 are oxidative defluorination and monohydroxylation at the naphthyl moiety, whereas THJ-018 primarily undergoes monohydroxylation at the pentyl chain [1]. This difference results in a greater number of observed metabolites for THJ2201 (19 groups, 46 isomers) compared to THJ-018 (17 groups, 33 isomers) in human liver microsome incubations [1].

Drug Metabolism Forensic Toxicology LC-HRMS

Isomer Differentiation: Specific Metabolite Markers for THJ2201 vs. FUBIMINA (BIM-2201)

THJ2201 and its structural isomer FUBIMINA (BIM-2201) present a significant analytical challenge as they share the same molecular weight and produce similar product ions. However, they can be distinguished by their specific metabolite markers after incubation in human hepatocytes. THJ2201 produces unique metabolites such as 5'-OH-THJ-018 (F26), THJ-018 pentanoic acid (F25), and hydroxylated THJ-2201 (F13) [1]. FUBIMINA, in contrast, generates distinct markers including 5'-OH-BIM-018 (M34), BIM-018 pentanoic acid (M33), and BIM-018 pentanoic acid dihydrodiol (M7) [1]. Optimized chromatographic conditions and careful selection of product ion spectra are required to resolve these isomeric metabolites [1].

Isomer Discrimination Forensic Toxicology Metabolite Markers

THJ2201 Procurement Use Cases: Forensic, Pharmacological, and Analytical Applications


Forensic Toxicology: Confirmation of Specific SC Intake in Biological Samples

Analytical reference standards of THJ2201 are essential for forensic toxicology laboratories developing and validating LC-MS/MS methods for the detection of new psychoactive substances (NPS). The distinct metabolic profile of THJ2201, characterized by oxidative defluorination and naphthyl hydroxylation [1], necessitates the use of a certified reference material (CRM) to correctly identify parent compound and metabolites in urine or blood samples. Furthermore, the ability to differentiate THJ2201 intake from its isomer FUBIMINA using specific metabolite markers [2] is critical for legal proceedings and epidemiological monitoring.

Neuropharmacology Research: Investigating CB1-Mediated Mitochondrial Toxicity

Researchers investigating the adverse effects of synthetic cannabinoids on neuronal health require a well-characterized compound like THJ2201. Studies have shown that THJ2201, at biologically relevant concentrations, induces a CB1-dependent reduction in ATP levels and mitochondrial membrane potential, alongside alterations in mitochondrial dynamics [3]. This makes THJ2201 a valuable tool for dissecting the mechanisms of SC-induced neurotoxicity and mitochondrial dysfunction, distinct from the effects of Δ9-THC or other SC classes.

Drug Metabolism Studies: Cytochrome P450 Isoenzyme Mapping

THJ2201 serves as a useful substrate for in vitro drug metabolism studies aimed at understanding the role of specific cytochrome P450 (CYP) enzymes in synthetic cannabinoid clearance. The compound's metabolism is significantly mediated by CYP2B6, CYP2C19, CYP3A4, and CYP3A5 [1]. Using THJ2201 in recombinant CYP enzyme systems allows researchers to study the kinetics of oxidative defluorination and predict potential drug-drug interactions, providing a model system for other fluorinated synthetic cannabinoids.

Technical Documentation Hub

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